molecular formula C14H23NO3 B4939739 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol

1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol

Cat. No.: B4939739
M. Wt: 253.34 g/mol
InChI Key: BRZBEIPHKZABTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects.

Mechanism of Action

1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). By blocking the receptor, this compound 118,551 prevents the activation of downstream signaling pathways that are involved in the regulation of heart rate, blood pressure, and smooth muscle relaxation.
Biochemical and physiological effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the binding of β2-adrenergic receptor agonists to the receptor, as well as the downstream signaling pathways that are activated by the receptor. In vivo studies have shown that it can block the effects of β2-adrenergic receptor agonists on heart rate, blood pressure, and smooth muscle relaxation.

Advantages and Limitations for Lab Experiments

1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has a number of advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the effects of β2-adrenergic receptor activation without interference from other receptors. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of this compound 118,551 in lab experiments. It has a relatively short half-life in vivo, which means that it may not be effective for long-term studies. It also has a relatively low potency compared to other β2-adrenergic receptor antagonists, which means that higher concentrations may be required to achieve the desired effects.

Future Directions

There are a number of future directions for research involving 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551. One area of interest is the development of more potent and selective β2-adrenergic receptor antagonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the use of this compound 118,551 in combination with other drugs to investigate the complex interactions between different signaling pathways in the body. Finally, there is also interest in the use of this compound 118,551 as a potential therapeutic agent for the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD), which are characterized by overactivation of the β2-adrenergic receptor.

Synthesis Methods

The synthesis of 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 involves the reaction of 3-methoxyphenol with butylamine to form the intermediate 3-(butylamino)phenol. This intermediate is then reacted with epichlorohydrin to form the final product, this compound 118,551. The synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects. It has been used in in vitro studies to investigate the binding affinity and selectivity of β2-adrenergic receptor ligands. In vivo studies have shown that this compound 118,551 can block the effects of β2-adrenergic receptor agonists, such as isoproterenol, on heart rate and blood pressure.

Properties

IUPAC Name

1-(butylamino)-3-(3-methoxyphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-3-4-8-15-10-12(16)11-18-14-7-5-6-13(9-14)17-2/h5-7,9,12,15-16H,3-4,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZBEIPHKZABTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(COC1=CC=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.